molecular formula C16H12N2O3S B2791057 Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate CAS No. 922967-19-9

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate

Cat. No. B2791057
M. Wt: 312.34
InChI Key: LVSXKRKYAOOXRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate” is a synthetic compound with significant potential for use in various scientific fields and industries. It contains a thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which include “Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate”, has been achieved through various synthetic pathways . These pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The thiazole ring in “Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate” is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

The chemical reactions involving “Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate” and similar compounds have been studied extensively . These reactions often involve the formation of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .


Physical And Chemical Properties Analysis

Thiazole, which is a key component of “Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate”, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

Summary of Applications

Antimicrobial Activity

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate exhibits promising antimicrobial properties. Researchers have investigated its effectiveness against bacteria such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhi . These studies aim to develop novel antibacterial agents that can combat drug-resistant strains.

Future Directions

The future directions for “Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate” and similar compounds could involve further exploration of their biological activities . This could include testing their efficacy as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . Additionally, new synthetic pathways could be explored to improve the yield and efficiency of their synthesis .

properties

IUPAC Name

methyl 4-(1,3-benzothiazol-5-ylcarbamoyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c1-21-16(20)11-4-2-10(3-5-11)15(19)18-12-6-7-14-13(8-12)17-9-22-14/h2-9H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSXKRKYAOOXRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)SC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(benzo[d]thiazol-5-ylcarbamoyl)benzoate

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